CNQX

Catalog No.
S614964
CAS No.
115066-14-3
M.F
C9H4N4O4
M. Wt
232.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNQX

CAS Number

115066-14-3

Product Name

CNQX

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile

Molecular Formula

C9H4N4O4

Molecular Weight

232.15 g/mol

InChI

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)

InChI Key

RPXVIAFEQBNEAX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N

Synonyms

1,4-dihydro-2,3-dihydroxy-7-nitro-6-quinoxalinecarbonitrile, 6 Cyano 2,3 dihydroxy 7 nitroquinoxaline, 6 Cyano 7 nitroquinoxaline 2,3 dione, 6-Cyano-2,3-dihydroxy-7-nitroquinoxaline, 6-Cyano-7-nitroquinoxaline-2,3-dione, CNQX, FG 9065, FG-9065, FG9065

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N

Isomeric SMILES

C1=C(C(=CC2=C1N=C(C(=N2)O)O)[N+](=O)[O-])C#N

Function:

CNQX is a competitive antagonist of specific glutamate receptors, particularly AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission in the central nervous system. By binding to these receptors, CNQX prevents glutamate, the major excitatory neurotransmitter, from binding and activating them. This leads to the inhibition of excitatory neurotransmission. [Source: National Institutes of Health, ]

Applications:

CNQX is primarily used as a research tool to study the function of AMPA and kainate receptors in various neurological processes, including:

  • Learning and memory: Researchers use CNQX to investigate the role of these receptors in learning and memory formation. [Source: National Institutes of Health, ]
  • Excitotoxicity: CNQX can be used to study excitotoxicity, a process where excessive glutamate stimulation leads to neuronal damage and death. [Source: ScienceDirect, ]
  • Neurological disorders: CNQX may be helpful in understanding the involvement of AMPA and kainate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. However, it is important to note that CNQX is not a therapeutic agent and is not used in clinical practice. [Source: National Institutes of Health, ]

Cyanquixaline, commonly referred to as CNQX, is a chemical compound with the formula C9H4N4O4. It is classified as a competitive antagonist of both AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate receptors. CNQX plays a significant role in neuropharmacology, particularly in studies involving excitatory neurotransmission and synaptic plasticity. Its ability to selectively inhibit these receptors makes it a valuable tool for researchers investigating the mechanisms underlying synaptic transmission and receptor dynamics .

CNQX acts as a competitive antagonist at AMPA and kainate receptors []. This means it binds to the same receptor sites as glutamate, the natural neurotransmitter, but does not activate the receptor. Consequently, it blocks the excitatory signals transmitted by glutamate, thereby inhibiting neuronal activity []. This mechanism makes CNQX a valuable tool for studying glutamate receptor function and for understanding their role in various neurological processes.

For instance, CNQX has been used to investigate its potential neuroprotective effects in models of excitotoxicity, a condition characterized by excessive glutamate stimulation leading to neuronal damage [].

Typical of quinoxaline derivatives. As a competitive antagonist, it binds to the AMPA and kainate receptors, preventing the action of glutamate, the primary excitatory neurotransmitter in the brain. The binding affinity of CNQX to these receptors is characterized by IC50 values of approximately 0.3 μM for AMPA receptors and 1.5 μM for kainate receptors . Additionally, CNQX can non-competitively inhibit NMDA (N-methyl-D-aspartate) receptor activity at higher concentrations, specifically targeting the glycine modulatory site with an IC50 value of about 25 μM .

CNQX is primarily known for its role as an antagonist at glutamate receptors, which are crucial for mediating excitatory synaptic transmission in the central nervous system. It has been shown to inhibit spontaneous inhibitory postsynaptic currents mediated by GABA A receptors, indicating its broader impact on synaptic dynamics beyond just glutamatergic signaling . In various studies, CNQX has been utilized to explore its effects on neuronal excitability and synaptic plasticity, demonstrating its potential neuroprotective effects in models of ischemia and its ability to reduce seizure-like activity in hippocampal neurons .

The synthesis of CNQX typically involves multi-step organic reactions starting from readily available precursors. One common method includes:

  • Formation of Quinoxaline Derivative: The initial step involves synthesizing a quinoxaline core through cyclization reactions.
  • Nitration: The quinoxaline compound is then subjected to nitration to introduce nitro groups at specific positions.
  • Cyano Group Introduction: A cyano group is introduced via nucleophilic substitution or other methods to yield CNQX.

The detailed synthetic pathways may vary based on specific laboratory protocols but generally adhere to these fundamental steps .

CNQX finds extensive applications in neuroscience research, particularly in studies involving:

  • Electrophysiological Recordings: Used to isolate responses mediated by AMPA and kainate receptors during electrophysiological experiments.
  • Neuroprotective Studies: Investigating its potential protective effects against excitotoxicity and ischemic damage in neuronal cultures.
  • Behavioral Studies: Exploring the role of glutamate signaling in various behavioral paradigms through pharmacological manipulation .

Research has demonstrated that CNQX interacts with several neurotransmitter systems beyond glutamate signaling. For instance, it has been shown to modulate GABAergic activity by influencing spontaneous inhibitory postsynaptic currents . Furthermore, studies indicate that CNQX can affect electrical synapses by inhibiting transmission at mixed glutamatergic/electrical connections, highlighting its multifaceted role in synaptic interactions .

Several compounds share structural similarities or functional roles with CNQX. Here are some notable examples:

Compound NameTypeKey Features
6,7-Dinitroquinoxaline-2,3-dione (DNQX)AntagonistMore potent than CNQX at AMPA receptors; used similarly in research but with different efficacy profiles.
N-Boc-6-cyano-7-nitroquinoxaline-2,3-dioneAntagonistA protected form used in synthetic chemistry; retains similar receptor antagonism properties as CNQX.
NBQX (2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide)AntagonistMore effective than CNQX at blocking kainate receptors; often used interchangeably but has distinct pharmacological properties.

CNQX's unique profile lies in its selective inhibition of both AMPA and kainate receptors while also affecting NMDA receptor dynamics at higher concentrations . This specificity allows researchers to dissect complex neural circuits and understand the roles of different receptor types in synaptic transmission.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

232.02325462 g/mol

Monoisotopic Mass

232.02325462 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

6OTE87SCCW

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Wikipedia

CNQX

Dates

Modify: 2023-08-15
Schneider et al. Small molecule activation of neuronal cell fate Nature Chemical Biology, doi: 10.1038/nchembio.95, published online 15 June 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types